1-(2-ethoxyethyl)-1H-pyrazole-4-carboxylic acid 1-(2-ethoxyethyl)-1H-pyrazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1155064-14-4
VCID: VC2626060
InChI: InChI=1S/C8H12N2O3/c1-2-13-4-3-10-6-7(5-9-10)8(11)12/h5-6H,2-4H2,1H3,(H,11,12)
SMILES: CCOCCN1C=C(C=N1)C(=O)O
Molecular Formula: C8H12N2O3
Molecular Weight: 184.19 g/mol

1-(2-ethoxyethyl)-1H-pyrazole-4-carboxylic acid

CAS No.: 1155064-14-4

Cat. No.: VC2626060

Molecular Formula: C8H12N2O3

Molecular Weight: 184.19 g/mol

* For research use only. Not for human or veterinary use.

1-(2-ethoxyethyl)-1H-pyrazole-4-carboxylic acid - 1155064-14-4

Specification

CAS No. 1155064-14-4
Molecular Formula C8H12N2O3
Molecular Weight 184.19 g/mol
IUPAC Name 1-(2-ethoxyethyl)pyrazole-4-carboxylic acid
Standard InChI InChI=1S/C8H12N2O3/c1-2-13-4-3-10-6-7(5-9-10)8(11)12/h5-6H,2-4H2,1H3,(H,11,12)
Standard InChI Key ZLJYIFMQJACKSN-UHFFFAOYSA-N
SMILES CCOCCN1C=C(C=N1)C(=O)O
Canonical SMILES CCOCCN1C=C(C=N1)C(=O)O

Introduction

Structural Identification and Chemical Properties

Basic Identification

1-(2-ethoxyethyl)-1H-pyrazole-4-carboxylic acid is identified by the CAS number 1155064-14-4 and has the molecular formula C8H12N2O3 . The compound has a molecular weight of 184.19 g/mol and appears as a powder at room temperature . Its structure consists of a pyrazole core with an ethoxyethyl substituent at the N1 position and a carboxylic acid group at the C4 position.

Structural Identifiers

The chemical structure can be represented through various notations that provide valuable information for identification and characterization:

Table 1: Structural Identifiers of 1-(2-ethoxyethyl)-1H-pyrazole-4-carboxylic acid

IdentifierValue
SMILESCCOCCN1C=C(C=N1)C(=O)O
InChIInChI=1S/C8H12N2O3/c1-2-13-4-3-10-6-7(5-9-10)8(11)12/h5-6H,2-4H2,1H3,(H,11,12)
InChIKeyZLJYIFMQJACKSN-UHFFFAOYSA-N
PubChem CID43565271

These structural identifiers are essential for database searches, computational studies, and structural comparisons with related compounds .

Physicochemical Properties

The physicochemical properties of 1-(2-ethoxyethyl)-1H-pyrazole-4-carboxylic acid influence its behavior in chemical reactions, solubility, and potential applications:

Table 2: Physicochemical Properties of 1-(2-ethoxyethyl)-1H-pyrazole-4-carboxylic acid

PropertyValue
Physical StatePowder
Flash Point164.2±22.3 °C
Boiling Point347.9±22.0 °C at 760 mmHg
Density1.2±0.1 g/cm³
Storage TemperatureRoom Temperature

These properties are crucial for handling, storage, and applications in synthetic chemistry .

Spectroscopic Characterization

Mass Spectrometry Data

Mass spectrometric analysis provides valuable information for compound identification and structural confirmation. Predicted collision cross-section (CCS) data for various adducts of 1-(2-ethoxyethyl)-1H-pyrazole-4-carboxylic acid are available:

Table 3: Predicted Collision Cross Section Data

Adductm/zPredicted CCS (Ų)
[M+H]+185.09208139.8
[M+Na]+207.07402149.5
[M+NH4]+202.11862145.6
[M+K]+223.04796147.2
[M-H]-183.07752138.0
[M+Na-2H]-205.05947143.1
[M]+184.08425140.2
[M]-184.08535140.2

This collision cross-section data is particularly useful for characterization using ion mobility mass spectrometry techniques .

Synthesis Methods

General Synthetic Approach

The synthesis of 1-(2-ethoxyethyl)-1H-pyrazole-4-carboxylic acid typically involves the reaction of 1H-pyrazole-4-carboxylic acid with 2-ethoxyethylamine under appropriate conditions. This reaction generally requires a catalyst and is often carried out in solvents such as ethanol or methanol. The product is typically isolated through crystallization or chromatographic techniques.

Chemical Reactivity

Functional Group Reactivity

1-(2-ethoxyethyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions due to its functional groups:

  • Carboxylic Acid Group Reactions:

    • Esterification to form esters

    • Amidation to form amides

    • Reduction to alcohols

    • Decarboxylation under specific conditions

  • Ethoxyethyl Group Reactions:

    • Oxidation

    • Dealkylation under acidic conditions

    • Substitution reactions

  • Pyrazole Ring Reactions:

    • Electrophilic substitution (limited, typically at position 5)

    • Coordination with metals through nitrogen atoms

    • Ring modifications under harsh conditions

General Reaction Types

The compound can participate in various types of reactions, including:

  • Oxidation: The ethoxyethyl group can be oxidized under appropriate conditions.

  • Reduction: The carboxylic acid group can be reduced to form corresponding alcohol or aldehyde.

  • Substitution: Various nucleophilic or electrophilic substitution reactions can be performed to modify the structure and properties.

Related Compounds and Structural Analogs

1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxylic acid

A closely related compound is 1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxylic acid (CAS: 1006469-47-1), which differs from our target compound only in having a hydroxyl group instead of an ethoxy group on the ethyl side chain. This compound has a molecular formula of C6H8N2O3 and a molecular weight of 156.14 g/mol. The structural similarity suggests shared properties with differences in polarity and hydrogen-bonding capacity .

1-(2,2-diethoxyethyl)-1H-pyrazole-4-carboxylic acid

Another structural analog is 1-(2,2-diethoxyethyl)-1H-pyrazole-4-carboxylic acid (CAS: 1909313-63-8), which contains an additional ethoxy group compared to our target compound. It has a molecular formula of C10H16N2O4 and a molecular weight of 228.24 g/mol. The additional ethoxy group likely influences its solubility, reactivity, and potential biological activities .

Ethyl pyrazole-4-carboxylate

Ethyl pyrazole-4-carboxylate (CAS: 37622-90-5) is an ester derivative related to our target compound. It has a molecular formula of C6H8N2O2 and a molecular weight of 140.14 g/mol. This compound is used for the synthesis of isoxazole-4-carboxylic acid derivatives and isoxazole-3,5-dicarboxamides, which have applications as herbicides .

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